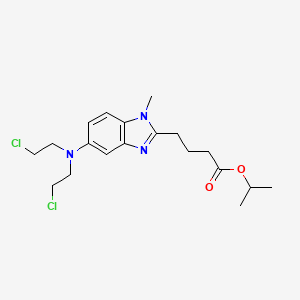
Bendamustine Isopropyl Ester
Cat. No. B601025
Key on ui cas rn:
1313020-25-5
M. Wt: 400.35
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Patent
US09376394B2
Procedure details


4-{5-[Bis-(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazol-2-yl}-butyric acid isopropyl ester (5 g) and dichloromethane (75 mL) are charged into a round bottom flask and cooled to 0-5° C. Thionyl chloride (4 mL, 4.0 M) is slowly added at the same temperature. The temperature is allowed to rise to 25-30° C. and the mixture is stirred for about 7 hours. Water (100 mL) is slowly added and the mixture is stirred for about 20 minutes, then the layers are separated. The dichloromethane layer is washed with saturated sodium bicarbonate solution (100 mL), dried over sodium sulfate, and is concentrated under vacuum at 30-33° C. to obtain 10-15 mL of a concentrated mass. n-Heptane (100 mL) is added to the concentrated mass slowly at 27° C., stirred for about 1 hour, filtered, and the collected solid is washed with n-heptane (15 mL) and dried under vacuum to give the title compound. Yield: 3.4 g (61%).
Quantity
5 g
Type
reactant
Reaction Step One





Name
Identifiers


|
REACTION_CXSMILES
|
[CH:1]([O:4][C:5](=[O:26])[CH2:6][CH2:7][CH2:8][C:9]1[N:13]([CH3:14])[C:12]2[CH:15]=[CH:16][C:17]([N:19]([CH2:23]CO)[CH2:20][CH2:21]O)=[CH:18][C:11]=2[N:10]=1)([CH3:3])[CH3:2].Cl[CH2:28][Cl:29].S(Cl)([Cl:32])=O.O>CCCCCCC>[CH:1]([O:4][C:5](=[O:26])[CH2:6][CH2:7][CH2:8][C:9]1[N:13]([CH3:14])[C:12]2[CH:15]=[CH:16][C:17]([N:19]([CH2:23][CH2:28][Cl:29])[CH2:20][CH2:21][Cl:32])=[CH:18][C:11]=2[N:10]=1)([CH3:3])[CH3:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)OC(CCCC1=NC2=C(N1C)C=CC(=C2)N(CCO)CCO)=O
|
|
Name
|
|
|
Quantity
|
75 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClCCl
|
Step Two
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
2.5 (± 2.5) °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture is stirred for about 7 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to rise to 25-30° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture is stirred for about 20 minutes
|
|
Duration
|
20 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the layers are separated
|
WASH
|
Type
|
WASH
|
|
Details
|
The dichloromethane layer is washed with saturated sodium bicarbonate solution (100 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
is concentrated under vacuum at 30-33° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain 10-15 mL of a concentrated mass
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for about 1 hour
|
|
Duration
|
1 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
the collected solid is washed with n-heptane (15 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under vacuum
|
Outcomes


Product
Details
Reaction Time |
7 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)OC(CCCC1=NC2=C(N1C)C=CC(=C2)N(CCCl)CCCl)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
